(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

Antitubercular Mycobacterium tuberculosis H37Ra MIC50

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic 4-thiazolidinone derivative bearing a 3-fluorobenzylidene substituent at C5 and a 4-fluorophenylamino group at C2. This compound was synthesized and biologically characterized as compound 6e within a series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues specifically designed for antitubercular evaluation.

Molecular Formula C16H10F2N2OS
Molecular Weight 316.3 g/mol
Cat. No. B12153764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Molecular FormulaC16H10F2N2OS
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2
InChIInChI=1S/C16H10F2N2OS/c17-11-4-6-13(7-5-11)19-16-20-15(21)14(22-16)9-10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)/b14-9-
InChIKeyAFIOVWDJGGKJLK-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one: A Dual-Fluorinated Thiazol-4-one Building Block for Antimycobacterial and Antiviral Probe Development


(5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic 4-thiazolidinone derivative bearing a 3-fluorobenzylidene substituent at C5 and a 4-fluorophenylamino group at C2 [1]. This compound was synthesized and biologically characterized as compound 6e within a series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues specifically designed for antitubercular evaluation [1]. Its dual-fluorination pattern distinguishes it from mono-fluorinated and unsubstituted congeners in terms of anti-mycobacterial potency and cytotoxicity selectivity [1]. Independent structure-activity relationship (SAR) studies on related thiazolidinone scaffolds have identified 3-fluorobenzylidene as the optimal C5-substituent for inhibition of dengue virus NS5 RNA-dependent RNA polymerase, further underscoring the value of this substitution pattern in probe and lead discovery programs [2].

Why Unsubstituted or Mono-Fluorinated 5-Benzylidene-2-(phenylamino)thiazol-4-ones Cannot Replace (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in Antimycobacterial Screening Cascades


Within the 5-benzylidene-2-(phenylamino)thiazol-4(5H)-one chemotype, anti-mycobacterial activity is exquisitely sensitive to both the benzylidene and phenylamino substitution patterns [1]. The unsubstituted parent compound (6a) displays only weak activity (MIC50 = 20 μg/mL against MTB H37Ra), while simple mono-fluorination at the benzylidene 4-position (6c) boosts potency significantly (MIC50 = 5.5 μg/mL) [1]. However, this gain is offset by measurable cytotoxicity in MCF-7 cells (MIC50 = 34.2–45.6 µM), reducing the therapeutic window [1]. Conversely, the dual-fluorinated variant (6e, the target compound) achieves a favorable balance: meaningful antimycobacterial potency (MIC50 = 7.5 μg/mL against MTB H37Ra) with negligible cytotoxicity against both MCF-7 and A549 cell lines [1]. Simply swapping one analog for another without verification of the precise substitution pattern therefore risks either loss of activity, introduction of cytotoxicity, or both. The quantitative evidence below substantiates that only the (3-fluorobenzylidene)-(4-fluorophenylamino) combination delivers the selectivity profile required for progression into antimycobacterial probe or lead optimization campaigns.

Quantitative Differentiation of (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one from Closest Structural Analogs: Evidence for Scientific Procurement Decisions


Superior Antimycobacterial Potency Against MTB H37Ra Versus Unsubstituted and Mono-Fluorinated Analogs

Compound 6e, (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, demonstrates a MIC50 of 7.5 μg/mL against Mycobacterium tuberculosis MTB H37Ra, representing a 2.7-fold improvement over the unsubstituted parent compound 6a (MIC50 = 20 μg/mL) [1]. Although the 4-fluorobenzylidene analog 6c achieves a lower MIC50 of 5.5 μg/mL, this potency advantage is negated by its cytotoxicity profile (see Evidence Item 3) [1].

Antitubercular Mycobacterium tuberculosis H37Ra MIC50

Enhanced Activity Against Drug-Resistant MTB H37Rv Strain Compared to Mono-Fluorinated Analogs

Against the virulent MTB H37Rv strain, compound 6e achieved a MIC50 of 7.0 μg/mL, outperforming the 4-fluorobenzylidene analog 6c (MIC50 = 10 μg/mL) by 1.4-fold and the 4-nitrophenylamino analog 6f (MIC50 = 10 μg/mL) by an equivalent margin [1]. The MIC90 values further confirm this trend: 6e MIC90 = 26 μg/mL versus 6f MIC90 = 25 μg/mL against MTB H37Ra, demonstrating comparable maximal efficacy but with improved potency at the 50% inhibition threshold [1].

Antitubercular Mycobacterium tuberculosis H37Rv MIC50

Markedly Lower Cytotoxicity Against Human Cancer Cell Lines Compared to Unsubstituted and Mono-Fluorinated Analogs

Compound 6e exhibits no detectable cytotoxicity against MCF-7 and A549 human cancer cell lines at concentrations up to the highest tested, whereas the unsubstituted parent 6a and the mono-fluorinated 6c display measurable cytotoxicity with MIC50 values ranging from 34.2 to 45.6 µM [1]. Adriamycin was used as a positive cytotoxic control. This absence of cytotoxicity for 6e provides a de facto selectivity window that is absent in the comparators [1].

Cytotoxicity MCF-7 A549 Selectivity Index

Divergent Pharmacological Profile: Antimycobacterial Selectivity Versus the Anticancer Signature of 4-Fluorobenzylidene-2-(4-hydroxyphenylamino)thiazol-4-one (Les-236)

The closely related compound Les-236 (5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one) displays broad anticancer activity with IC50 values of 0.24 µM (SH-SY5Y), 12.71 µM (CACO-2), and 48.34 µM (BJ) in resazurin reduction assays after 48 h exposure [2]. In contrast, compound 6e (the target compound) shows no cytotoxicity against MCF-7 and A549 cell lines under comparable conditions [1], indicating that replacing the 4-hydroxyphenylamino group with 4-fluorophenylamino and the 4-fluorobenzylidene with 3-fluorobenzylidene fundamentally redirects the pharmacological outcome from anticancer to antimycobacterial.

Anticancer Les-236 Pharmacological Selectivity Cross-study comparison

3-Fluorobenzylidene Recognized as Optimal C5 Substituent for Antiviral Thiazolidinone-Based Dengue Polymerase Inhibitors

Independent SAR exploration of conjugated thiazolidinone-thiadiazole hybrids identified 3-fluorobenzylidene as the optimal substituent at the C5-position of the thiazolidinone core for inhibition of dengue virus NS5 RNA-dependent RNA polymerase (RdRp) [1]. The lead compounds 12 and 21 from this series achieved IC50 values of 2.3 µM and 2.1 µM, respectively, with biophysical characterization and molecular docking confirming binding to the Thumb pocket-II of the polymerase [1]. This finding establishes a class-level precedent that the 3-fluorobenzylidene moiety, present in the target compound, is a privileged fragment for antiviral thiazolidinone-based inhibitor design [1].

Antiviral Dengue virus NS5 RdRp SAR

High-Value Application Scenarios for (5Z)-5-(3-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in Antimycobacterial and Antiviral Probe Discovery


Antitubercular Hit-to-Lead Optimization with Built-In Selectivity

Compound 6e serves as a validated starting point for antitubercular lead optimization, offering a MIC50 of 7.5 μg/mL against MTB H37Ra and 7.0 μg/mL against MTB H37Rv without measurable cytotoxicity in MCF-7 or A549 cell lines [1]. Medicinal chemistry teams can use 6e as a scaffold for further derivatization aimed at improving potency while monitoring retention of the favorable selectivity window demonstrated relative to analogs 6a and 6c [1].

Selectivity Profiling in Mycobacterial Versus Mammalian Cell-Based Assays

The stark contrast between the antimycobacterial activity of 6e and its lack of cytotoxicity makes it an ideal probe compound for target engagement studies in co-culture systems or intracellular infection models where host cell viability must be preserved [1]. This property distinguishes 6e from mono-fluorinated or unsubstituted analogs that exhibit measurable mammalian cytotoxicity [1].

Antiviral Screening Cascades Targeting Flavivirus NS5 Polymerases

Given that the 3-fluorobenzylidene moiety has been independently validated as the optimal C5 substituent for thiazolidinone-based dengue virus NS5 RdRp inhibition (lead IC50 = 2.1–2.3 µM), the target compound is rationally positioned for inclusion in antiviral screening cascades against DENV and other flaviviruses [2]. Its structural features align with the established SAR, potentially accelerating hit identification in antiviral programs [2].

Chemical Biology Tool for Dissecting Substituent-Dependent Activity Switches

The divergent pharmacological profiles of 6e (antimycobacterial, no anticancer activity) versus Les-236 (anticancer, broad cytotoxicity) provide a unique pair of chemical probes for investigating how specific substituent changes (3-F vs. 4-F benzylidene; 4-F vs. 4-OH phenylamino) dictate target engagement and biological outcome [1][2]. This enables mechanism-of-action studies that require precise structural comparators, not generic thiazolidinones [1][2].

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